2,2-bis(hydroxymethyl)-3,4-dihydro-1(2H)-naphthalenone
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Overview
Description
The compound “2,2-bis(hydroxymethyl)butyric acid” is an organic compound with one carboxyl and two hydroxy groups . It’s a building block in organic synthesis .
Synthesis Analysis
New amino and carboxy derivatives of methyl 2,2-bis(hydroxymethyl)propionate have been synthesized as models of terminal fragments of hyperbranched polyester polyamines and polyesters .
Molecular Structure Analysis
The molecular formula of “2,2-Bis(hydroxymethyl)butyric acid” is C6H12O4 . The molecular weight is 148.157 Da .
Chemical Reactions Analysis
Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo protodeboronation . This reaction is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .
Physical and Chemical Properties Analysis
The compound “2,2-Bis(hydroxymethyl)-2,2’,2’'-nitrilotriethanol” is soluble in water (209.2 g/L), at 20°C and alcohol .
Scientific Research Applications
Organic Chemistry and Synthesis
- Naphthalene diimides are used in the synthesis of complex organic molecules. For instance, in the oxidative coupling of N,N-dialkylanilines, a study demonstrated the use of naphthalene-1,8-diylbis(diphenylmethylium) as an effective organic oxidant (Saitoh, Yoshida, & Ichikawa, 2006).
Electrochromic Devices
- Derivatives of naphthalene, such as ethylenedioxythiophene derivatized polynaphthalenes, have been explored as active materials in electrochromic devices. These materials exhibit good electrochromic properties and multi-electrochromic behaviors (Xu, Zhao, Yu, & Cui, 2013).
DNA Interaction and Alkylation
- Naphthalene diimide derivatives have been developed as ligands and alkylating agents targeting specific DNA structures, like G-quadruplexes. These compounds selectively interact with and alkylate DNA, influencing its structure (Di Antonio et al., 2009).
Polymer Chemistry
- Naphthalene-containing polymers have been synthesized for various applications. For example, novel poly(aryl ether ketone)s containing naphthylene moieties and amide linkages exhibit increased thermal stability and resistance to solvents (Cai, Chen, Yu, & Song, 2013).
- Another study synthesized polyaspartimides containing a naphthalene unit in the polymer backbone, resulting in amorphous, solvent-resistant materials with high thermal stability (Wang & Hwang, 1996).
Energy Storage and Batteries
- Naphthalene diimide-based polymers have been investigated as cathode materials for lithium-ion batteries. These materials demonstrate good capacity retention and structural stability during charge-discharge cycles (Zhang et al., 2017).
Mechanism of Action
Mode of Action
It’s known that the compound is used as a monomer for the synthesis of hyperbranched polymers and dendrimers .
Biochemical Pathways
The biochemical pathways affected by 2,2-bis(hydroxymethyl)-3,4-dihydro-1(2H)-naphthalenone are currently unknown . More research is needed to elucidate these pathways and their downstream effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)-3,4-dihydronaphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-7-12(8-14)6-5-9-3-1-2-4-10(9)11(12)15/h1-4,13-14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCCGJHDPJDZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C21)(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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